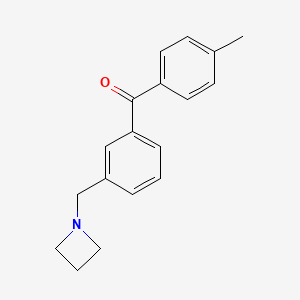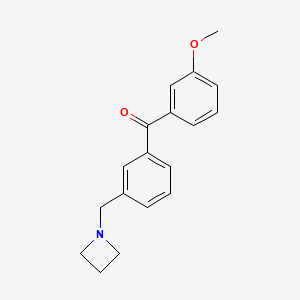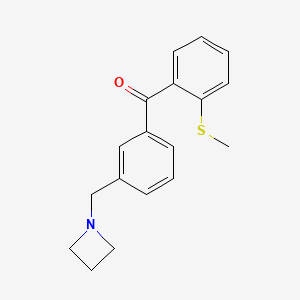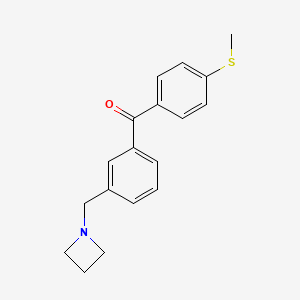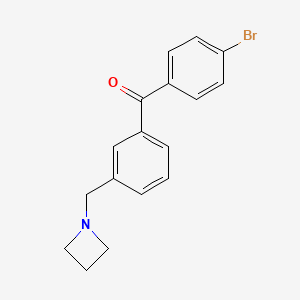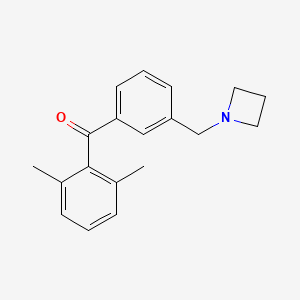
Phenylessigsäurechlorid
Übersicht
Beschreibung
phenyl 2-chloroacetate, also known as acetic acid, chloro-, phenyl ester, is an organic compound with the molecular formula C8H7ClO2. It is a colorless to pale yellow liquid with a characteristic odor. This compound is used in various chemical reactions and has applications in different scientific fields .
Wissenschaftliche Forschungsanwendungen
phenyl 2-chloroacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a reagent in biochemical assays and studies involving enzyme kinetics.
Medicine: phenyl 2-chloroacetate derivatives are explored for their potential antimicrobial and anticancer properties .Industry: It is used in the production of polymers and other industrial chemicals.
Wirkmechanismus
Biochemical Pathways
Phenyl chloroacetate may be involved in various biochemical pathways. It’s possible that Phenyl chloroacetate could influence pathways related to the metabolism of phenolic compounds , but more research is needed to confirm this and to understand the full range of biochemical pathways affected by Phenyl chloroacetate.
Vorbereitungsmethoden
phenyl 2-chloroacetate can be synthesized through several methods. One common method involves the reaction of phenol with chloroacetyl chloride in the presence of a catalytic amount of an organic ammonium salt, phosphonium salt, amine, phosphine, or amide. This solvent-free process is efficient and economical . Another method includes the reaction of phenol with monochloroacetic acid under dehydrating conditions .
Analyse Chemischer Reaktionen
phenyl 2-chloroacetate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form different esters and amides.
Hydrolysis: In the presence of water, phenyl chloroacetate can hydrolyze to form phenol and chloroacetic acid.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, often catalyzed by acids or bases.
Common reagents used in these reactions include water, alcohols, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Vergleich Mit ähnlichen Verbindungen
phenyl 2-chloroacetate can be compared with other esters like phenyl acetate and phenyl 2-chloroacetate. While phenyl acetate is less reactive due to the absence of the chloro group, phenyl 2-chloroacetate shares similar reactivity but may differ in specific applications and reactivity profiles .
Similar compounds include:
- Phenyl acetate
- Phenyl 2-chloroacetate
- Phenoxy acetamide derivatives
phenyl 2-chloroacetate’s unique reactivity due to the chloro group makes it valuable in specific synthetic and industrial applications.
Eigenschaften
IUPAC Name |
phenyl 2-chloroacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO2/c9-6-8(10)11-7-4-2-1-3-5-7/h1-5H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGUWUIVKDXDKBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5060722 | |
| Record name | Acetic acid, chloro-, phenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5060722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
620-73-5 | |
| Record name | Acetic acid, 2-chloro-, phenyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=620-73-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenyl chloroacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000620735 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PHENYL CHLOROACETATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166432 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetic acid, 2-chloro-, phenyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Acetic acid, chloro-, phenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5060722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenyl chloroacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.684 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHENYL CHLOROACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X6N46728S9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Phenyl Chloroacetate primarily used for in scientific research?
A1: Phenyl Chloroacetate is frequently employed as a model compound in chemical kinetics studies, particularly for investigating fast reactions. [] Its rapid hydrolysis in basic conditions makes it ideal for evaluating the performance of novel experimental setups designed for sub-millisecond measurements, such as microfabricated silicon mixers. []
Q2: Can you describe the synthesis of Phenyl Chloroacetate and its use in polymer chemistry?
A2: While a specific synthesis route for Phenyl Chloroacetate isn't detailed in the provided abstracts, its derivative, Dimethyl 1,4-phenylene-bis-oxyacetate, is synthesized by reacting a lower alkyl or phenyl chloroacetate with a metal alkoxide. [] This compound serves as a monomer for producing radiation-sterilizable polymers suitable for medical applications like sutures and absorbent surgical products. [] Additionally, Phenyl Chloroacetate derivatives play a role in synthesizing block copolymers. A "living" radical polymerization technique utilizes a macroinitiator containing the Phenyl Chloroacetate moiety, known for its high initiation rate, to create block copolymers like poly(ethylene oxide)-block-poly(methyl methacrylate). []
Q3: How do substituents on the aromatic ring influence the fragmentation pattern of Phenyl Chloroacetate in mass spectrometry?
A3: Research indicates that the fragmentation of aryl esters, including Phenyl Chloroacetate, in mass spectrometry is significantly affected by both the aryl and acyl substituents. [] The study observed that esters with acyl groups possessing low ionization potentials, like Phenyl Chloroacetate, exhibit more pronounced changes in fragmentation patterns due to variations in aryl substituents compared to those with acyl groups having high ionization potentials. [] This suggests that electron-donating or withdrawing groups on the aromatic ring can alter the electron density distribution, influencing the preferred fragmentation pathways during mass spectrometry analysis.
Q4: Are there any studies investigating the biological activity of Phenyl Chloroacetate derivatives?
A4: Yes, recent studies have explored the antimicrobial properties of Phenyl Chloroacetate derivatives. Specifically, 4-(4,5-diphenyl-1H-imidazole-2-yl)-2-methoxyphenyl-N-substituted aminoacetate derivatives, synthesized from a Phenyl Chloroacetate precursor, have demonstrated promising in vitro antibacterial activity against S. aureus and E. coli, and antifungal activity against C. albicans. [] These findings suggest potential applications for these derivatives in developing novel antimicrobial agents.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



